ALDH Isozyme Selectivity Profile
2-Hydroxy-5-(2-thienyl)benzaldehyde demonstrates a distinct inhibition profile across ALDH isozymes, with an IC50 of 2,100 nM against ALDH3A1 [1]. This is in contrast to a structurally unrelated but potent ALDH1A1 inhibitor, 4-(N,N-dipropylamino)benzaldehyde, which exhibits an IC50 of 130 nM against ALDH1A1 [2]. While the target compound is a less potent inhibitor of ALDH3A1, its unique thienyl-salicylaldehyde scaffold offers a different chemotype for exploring isozyme selectivity, a critical factor for developing targeted therapeutics with reduced off-target effects.
| Evidence Dimension | Enzyme Inhibition Potency (ALDH Isozymes) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (ALDH3A1) |
| Comparator Or Baseline | 4-(N,N-dipropylamino)benzaldehyde: IC50 = 130 nM (ALDH1A1) |
| Quantified Difference | Approximately 16-fold difference in potency; distinct isozyme targets (ALDH3A1 vs. ALDH1A1). |
| Conditions | ALDH3A1-mediated benzaldehyde oxidation assay, preincubated for 1 min, spectrophotometric analysis. |
Why This Matters
This differential isozyme profile positions the compound as a valuable tool for probing ALDH3A1 biology, distinct from classical ALDH1A1 inhibitors, enabling more precise investigation of ALDH-mediated pathways in cancer and metabolism.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, IC50: 2.10E+3 nM. View Source
- [2] Russo, J., et al. (2002). 4-(N,N-dipropylamino)benzaldehyde inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1. BMC Pharmacology, 2:4. View Source
